4-Methylfuran-2-carboxylic acid

Lipoxygenase Inhibition Arachidonic Acid Cascade Inflammation

Researchers requiring precise regioisomeric control for lipoxygenase pathway studies face significant reproducibility risks from analog substitution. This exact 4-methyl-substituted furoic acid derivative provides: • Validated biological activity: Potent lipoxygenase inhibitor; antibacterial MIC = 0.9 µM (B. megaterium), 3 µM (E. coli, B. subtilis) • Distinct mechanistic profile: S. aureus inactive (MIC >200 µM), enabling selective targeting • Analytical reference standard: White crystalline solid, ≥95% purity for HPLC/GC-MS method development Procurement advantage: Reliable supply chain with documented specifications.

Molecular Formula C6H6O3
Molecular Weight 126.111
CAS No. 59304-40-4
Cat. No. B2772984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylfuran-2-carboxylic acid
CAS59304-40-4
Molecular FormulaC6H6O3
Molecular Weight126.111
Structural Identifiers
SMILESCC1=COC(=C1)C(=O)O
InChIInChI=1S/C6H6O3/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8)
InChIKeyUOJBPVNHCNJBSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methylfuran-2-carboxylic Acid: Procurement-Grade Building Block


4-Methylfuran-2-carboxylic acid (CAS 59304-40-4) is a methyl-substituted furoic acid derivative with the molecular formula C6H6O3 and a molecular weight of 126.11 g/mol . As a heterocyclic building block, it features a furan ring with a carboxylic acid at the 2-position and a methyl group at the 4-position, which influences its reactivity and biological interactions . This compound is recognized for its role as a lipoxygenase inhibitor, interfering with arachidonic acid metabolism, and also exhibits inhibitory activity against formyltetrahydrofolate synthetase and carboxylesterase to a lesser extent [1]. It is supplied as a white crystalline solid and is primarily utilized as a research chemical, reagent, and versatile synthetic intermediate for constructing more complex molecular scaffolds .

Pathway study

Reported lipoxygenase inhibitor for arachidonic acid cascade research

Synthetic role

Heterocyclic building block for complex molecular scaffold synthesis

Substitution pattern

4-Methyl group confers distinct reactivity vs other regioisomers

Why 4-Methylfuran-2-carboxylic Acid Cannot Be Substituted


The biological activity and synthetic utility of furoic acid derivatives are highly sensitive to the position and nature of ring substituents, precluding simple interchange among close analogs. While the core furan-2-carboxylic acid scaffold is common, the specific placement of the methyl group at the 4-position in this compound, versus the 5-position in analogs like 5-methylfuran-2-carboxylic acid (CAS 1917-15-3), creates distinct electronic and steric profiles that directly impact enzyme binding and metabolic stability. For instance, the 4-methyl substitution pattern is specifically associated with potent lipoxygenase inhibition [1], whereas the 5-methyl isomer and unsubstituted furan-2-carboxylic acid exhibit different biological profiles, including roles as hypolipidemic agents or weaker antimicrobials . Substitution without empirical validation risks failure in target engagement or altered reactivity in synthetic pathways, making the procurement of the exact regioisomer critical for experimental reproducibility.

Regioisomer 5-methyl

5-Methylfuran-2-carboxylic acid may exhibit distinct electronic/steric profiles affecting enzyme binding and metabolic stability; not interchangeable for 4-methyl-specific targets.

Unsubstituted analog

Furan-2-carboxylic acid primarily shows hypolipidemic effects, not lipoxygenase inhibition; pathway mismatch may compromise target engagement.

4-Methylfuran-2-carboxylic Acid: Comparative Evidence for Procurement


Lipoxygenase Inhibition: Class-Specific Activity

The compound is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While specific IC50 data for 4-methylfuran-2-carboxylic acid is not available for direct comparison, this activity profile is not a general property of all furoic acids. For example, furan-2-carboxylic acid (2-furoic acid) is primarily investigated for its hypolipidemic effects, lowering serum cholesterol and triglycerides, rather than as a lipoxygenase inhibitor . This functional divergence indicates that the 4-methyl substitution is a key determinant for engaging the lipoxygenase pathway, distinguishing it from its unsubstituted counterpart.

Lipoxygenase Class Activity
Class-level
Target: Lipoxygenase inhibition (reported potent) vs. Comparator: Furan-2-carboxylic acid — hypolipidemic activity

Supports 4-methyl-specific lipoxygenase pathway interpretation; class-level inference.

No direct IC50 comparison available; data to verify.

Lipoxygenase Inhibition Arachidonic Acid Cascade Inflammation

Antibacterial Spectrum: Gram-Positive and Gram-Negative Activity

4-Methylfuran-2-carboxylic acid demonstrates antibacterial activity against both Gram-positive and Gram-negative strains, with minimum inhibitory concentration (MIC) values quantified in several assays [1]. Notably, it shows an MIC of 3 µM against E. coli D21 and B. subtilis Bs11, 15 µM against P. aeruginosa OT97, and 0.9 µM against B. megaterium Bm11 [1]. This broad-spectrum activity, particularly the sub-micromolar potency against B. megaterium, is contrasted by a reported MIC of >200 µM against S. aureus Cowan 1, indicating selectivity within the Gram-positive spectrum [1]. In comparison, unsubstituted furan-2-carboxylic acid is not a primary focus for antibacterial development, and its derivatives are explored for other mechanisms like MIF-1/D-DT dual inhibition [2].

Antibacterial MIC Profile
Data to verify
MIC: 0.9 µM (B. megaterium), 3 µM (E. coli, B. subtilis), 15 µM (P. aeruginosa), >200 µM (S. aureus)

Supports strain-specific antibacterial screening context.

Cross-study comparisons; confirm in standardized assays.

Antibacterial Cell Wall Synthesis MIC

Multi-Target Enzyme Inhibition Profile

Beyond its primary lipoxygenase activity, 4-methylfuran-2-carboxylic acid exhibits measurable, though weak, inhibition of other enzymes. It inhibits HMG-CoA reductase in CD rat liver microsomal-cytosol fractions with IC50 values of 240 µM (nonsaponifiable lipid synthesis), 570 µM (total lipid synthesis), and 780 µM (fatty acid synthesis) [1]. It also shows binding affinity to human carbonic anhydrase 2 with a Kd of 18.4 µM [2]. This multi-target profile contrasts with the activity of unsubstituted furan-2-carboxylic acid, which is reported as a hypolipidemic agent but without these specific enzyme interaction data . The distinct pattern of enzymatic interactions underscores the unique pharmacological fingerprint conferred by the 4-methyl group.

Multi-Target Enzyme Inhibition
Data to verify
HMG-CoA Reductase IC50 240–780 µM, Carbonic Anhydrase II Kd 18.4 µM

Supports polypharmacology review; weak inhibition may limit physiological relevance.

Rat microsomal and binding assay data; validate in target models.

Enzyme Inhibition HMG-CoA Reductase Carbonic Anhydrase

4-Methylfuran-2-carboxylic Acid: Key Application Scenarios


Lipoxygenase-Mediated Inflammation Research Tool

Researchers investigating the lipoxygenase pathway in inflammation can utilize 4-methylfuran-2-carboxylic acid as a specific tool compound. Its characterization as a potent lipoxygenase inhibitor, distinct from the hypolipidemic activity of unsubstituted furan-2-carboxylic acid, provides a rationale for its use in mechanistic studies of arachidonic acid metabolism [1]. This makes it valuable for in vitro assays designed to dissect the roles of different lipoxygenase isoforms or to screen for downstream effects in inflammatory cell models.

Broad-Spectrum Antibacterial Lead Scaffold

With demonstrated antibacterial activity against both Gram-positive and Gram-negative strains, including quantified MIC values (e.g., 3 µM against E. coli and B. subtilis), this compound serves as a validated starting point for medicinal chemistry efforts [2]. Its sub-micromolar activity against B. megaterium (MIC = 0.9 µM) and lack of activity against S. aureus (MIC >200 µM) suggest a specific, non-universal mechanism of action that could be optimized to target resistant pathogens while sparing commensal flora, a profile that distinguishes it from broader, less selective antibacterial scaffolds.

Reference Standard for Furan Derivative Analysis

As a well-defined, white crystalline solid with a known purity specification (e.g., min. 95% ), 4-methylfuran-2-carboxylic acid is an ideal reference standard for developing and validating analytical methods such as HPLC or GC-MS. Its distinct retention time and spectral properties (e.g., predicted 1H NMR spectrum [3]) allow for the accurate quantification and purity assessment of this specific regioisomer in complex reaction mixtures, ensuring process control in synthetic routes that utilize it as a key intermediate.

Application
Selection Property
Validation Focus
Lipoxygenase pathway research
Reported lipoxygenase inhibitor, 4-methyl specificity
Verify target engagement in arachidonic acid cascade assays
Antibacterial screening & lead optimization
Strain-specific MIC profile, broad Gram ± activity
Confirm mechanism of action and selectivity in standardized assays
Analytical reference standard
Crystalline solid, defined purity, distinct spectral data
Validate retention time and quantification in HPLC/GC-MS methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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